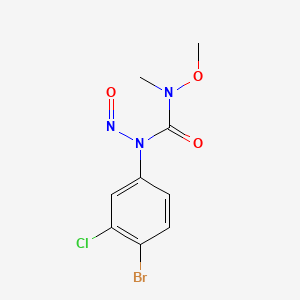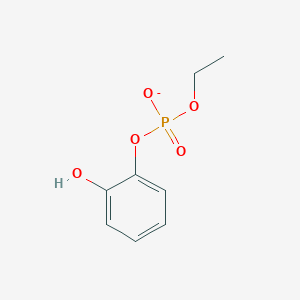
1,1'-(Octa-1,3,5,7-tetraene-1,8-diyl)bis(4-methoxybenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Octa-1,3,5,7-tetraene-1,8-diyl)bis(4-methoxybenzene) is a complex organic compound characterized by its unique structure, which includes a conjugated tetraene backbone and two methoxybenzene groups
準備方法
The synthesis of 1,1’-(Octa-1,3,5,7-tetraene-1,8-diyl)bis(4-methoxybenzene) can be achieved through several methods:
Wittig Condensation: This method involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. For this compound, the appropriate phosphonium ylide and aldehyde precursors are used under controlled conditions to yield the desired tetraene structure.
Dehydrobromination: Using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base, dehydrobromination of suitable dibromo precursors can lead to the formation of the conjugated tetraene system.
Hofmann Elimination: This method involves the elimination of a quaternary ammonium salt to form an alkene.
化学反応の分析
1,1’-(Octa-1,3,5,7-tetraene-1,8-diyl)bis(4-methoxybenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of diketone or carboxylic acid derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the tetraene system into a more saturated hydrocarbon.
科学的研究の応用
1,1’-(Octa-1,3,5,7-tetraene-1,8-diyl)bis(4-methoxybenzene) has several scientific research applications:
Materials Science: The compound’s conjugated system makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Organic Electronics: Its unique electronic properties are being explored for use in organic photovoltaic cells and field-effect transistors.
Biological Studies: The compound’s structure allows it to interact with biological molecules, making it a potential probe for studying biochemical pathways.
作用機序
The mechanism by which 1,1’-(Octa-1,3,5,7-tetraene-1,8-diyl)bis(4-methoxybenzene) exerts its effects involves its interaction with molecular targets through its conjugated tetraene system. This interaction can lead to changes in electronic properties and reactivity, influencing various biochemical and chemical pathways .
類似化合物との比較
1,1’-(Octa-1,3,5,7-tetraene-1,8-diyl)bis(4-methoxybenzene) can be compared with other similar compounds such as:
1,8-Diphenyl-1,3,5,7-octatetraene: This compound has a similar tetraene backbone but lacks the methoxy groups, resulting in different electronic properties and reactivity.
1,1’-(Hexa-1,3,5-triene-1,6-diyl)bis(4-methoxybenzene): This compound has a shorter conjugated system, leading to different applications and reactivity profiles.
特性
CAS番号 |
82720-18-1 |
|---|---|
分子式 |
C22H22O2 |
分子量 |
318.4 g/mol |
IUPAC名 |
1-methoxy-4-[8-(4-methoxyphenyl)octa-1,3,5,7-tetraenyl]benzene |
InChI |
InChI=1S/C22H22O2/c1-23-21-15-11-19(12-16-21)9-7-5-3-4-6-8-10-20-13-17-22(24-2)18-14-20/h3-18H,1-2H3 |
InChIキー |
WNERHCVLIXRODD-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C=CC=CC=CC=CC2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(Prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14424570.png)
![2-[[2-[(2-Chloroacetyl)amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B14424572.png)





![3,4,5-Triethoxy-N-[(2-ethoxyphenyl)carbamothioyl]benzamide](/img/structure/B14424620.png)


![N-[(4-Acetamidophenoxy)methyl]benzamide](/img/structure/B14424629.png)
